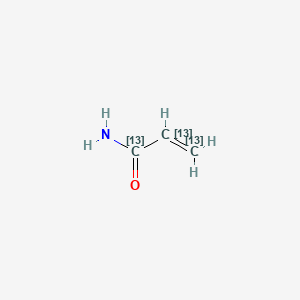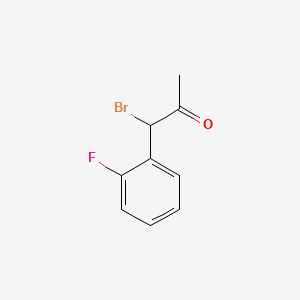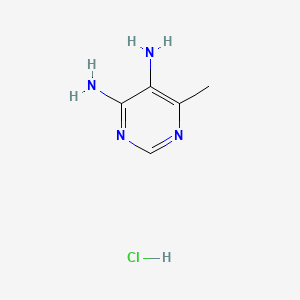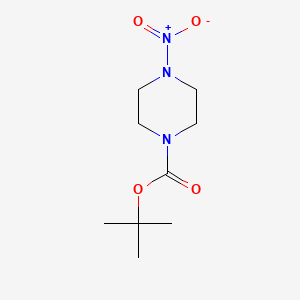
4-tert-Butyloxycarbonyl-1-nitropiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyloxycarbonyl-1-nitropiperazine is a chemical compound with the molecular formula C9H17N3O4 and a molecular weight of 231.25 g/mol . It is a white solid that is soluble in chloroform, dichloromethane, and methanol . This compound is often used as a reference substance for drug impurities and as a reagent in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyloxycarbonyl-1-nitropiperazine typically involves the protection of an amine group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and protection group chemistry are likely applied on a larger scale with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyloxycarbonyl-1-nitropiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as trifluoroacetic acid, hydrochloric acid, and other strong acids are used for deprotection reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-Butyloxycarbonyl-1-nitropiperazine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-Butyloxycarbonyl-1-nitropiperazine involves the protection of amine groups using the Boc group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The protected amine can then undergo various chemical reactions without interference from the amine group. The Boc group can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-1-nitropiperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
tert-Butyloxycarbonyl-1-nitroazepane: Similar in structure but with an azepane ring instead of a piperazine ring.
tert-Butyloxycarbonyl-1-nitromorpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
4-tert-Butyloxycarbonyl-1-nitropiperazine is unique due to its specific combination of a piperazine ring with a nitro group and a Boc-protected amine. This combination allows for specific applications in organic synthesis and pharmaceutical development that may not be possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-nitropiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(13)10-4-6-11(7-5-10)12(14)15/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRYIWXZPLEVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
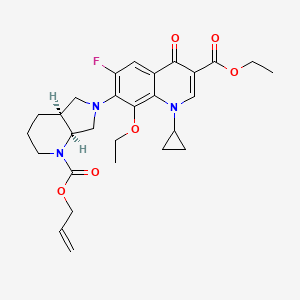
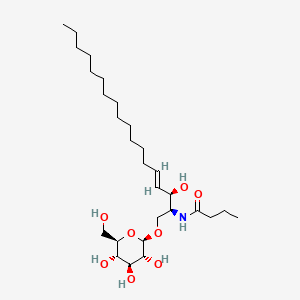
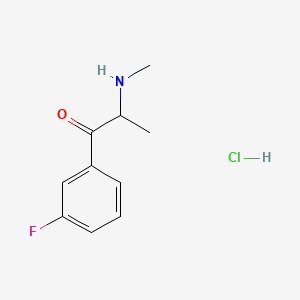
![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)

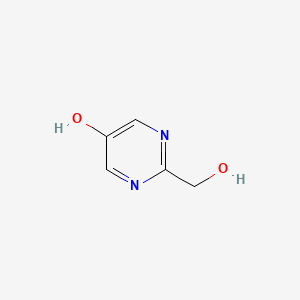
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
